Home > Products > Screening Compounds P90599 > 7-Bromo-2,6-dichloroquinoxaline
7-Bromo-2,6-dichloroquinoxaline -

7-Bromo-2,6-dichloroquinoxaline

Catalog Number: EVT-8158146
CAS Number:
Molecular Formula: C8H3BrCl2N2
Molecular Weight: 277.93 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Bromo-2,6-dichloroquinoxaline is a heterocyclic compound with the molecular formula C8H3BrCl2N2C_8H_3BrCl_2N_2. This compound belongs to the quinoxaline family, which is recognized for its diverse biological activities and applications in medicinal chemistry. Quinoxalines are nitrogen-containing heterocycles extensively studied for their potential therapeutic properties, including antifungal, antibacterial, antiviral, and anticancer activities .

Source and Classification

7-Bromo-2,6-dichloroquinoxaline can be sourced from various chemical suppliers and is classified under organic compounds, specifically as a nitrogen heterocycle. Its structure features bromine and chlorine substituents that contribute to its reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of 7-Bromo-2,6-dichloroquinoxaline typically involves several steps:

  1. Initial Reaction: The synthesis begins with the reaction of 4-bromo-o-phenylenediamine with oxalic acid in hydrochloric acid. This reaction produces an intermediate compound, 6-bromo-1,4-dihydroquinoxaline-2,3-dione.
  2. Chlorination: The intermediate is then chlorinated using phosphorus oxychloride to yield 7-Bromo-2,6-dichloroquinoxaline .

Technical Details

The reactions are typically conducted under controlled conditions to optimize yield and purity. The use of hydrochloric acid facilitates the formation of the initial quinoxaline derivative, while phosphorus oxychloride serves as a chlorinating agent in the subsequent step.

Molecular Structure Analysis

Structure

The molecular structure of 7-Bromo-2,6-dichloroquinoxaline can be represented as follows:

  • InChI: InChI=1S/C8H3BrCl2N2/c9-4-1-7-6(2-5(4)10)12-3-8(11)13-7/h1-3H
  • InChI Key: OTUCSFGZURLFSN-UHFFFAOYSA-N.

Data

The compound's molecular weight is approximately 252.43 g/mol. Its structural formula indicates the presence of two chlorine atoms and one bromine atom on the quinoxaline ring system.

Chemical Reactions Analysis

7-Bromo-2,6-dichloroquinoxaline participates in various chemical reactions:

  1. Substitution Reactions: It can undergo nucleophilic substitution where bromine or chlorine atoms are replaced by other nucleophiles.
  2. Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
  3. Coupling Reactions: It is also utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds .

Common reagents for these reactions include organoboron compounds for coupling and bases like potassium carbonate for substitution reactions.

Mechanism of Action

The mechanism of action of 7-Bromo-2,6-dichloroquinoxaline involves its interaction with specific molecular targets in biological systems. It has been shown to inhibit bacterial growth by disrupting cell membrane integrity. In cancer research, it interferes with cellular pathways that promote tumor growth by inducing apoptosis in cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for quinoxaline derivatives.

Chemical Properties

  • Solubility: Soluble in organic solvents; insoluble in water.
  • Stability: Stable under standard laboratory conditions but may decompose under extreme conditions or prolonged exposure to light.

Relevant analyses often involve spectroscopic methods (NMR, IR) to confirm structure and purity.

Applications

7-Bromo-2,6-dichloroquinoxaline has several significant applications:

  1. Scientific Research: It serves as a building block in the synthesis of more complex molecules.
  2. Biological Studies: The compound is investigated for its antimicrobial and anticancer properties.
  3. Medicinal Chemistry: Ongoing research aims to develop new therapeutic agents based on its structure.
  4. Industrial Use: It finds applications in producing dyes, pigments, and other industrial chemicals .
Synthetic Methodologies and Reaction Pathways

Traditional Heterocyclic Synthesis Approaches for Bromo-Dichloroquinoxalines

Classical routes to 7-bromo-2,6-dichloroquinoxaline rely on cyclocondensation and sequential halogenation. The foundational method involves reacting 4-bromo-1,2-diaminobenzene with dichlorooxalic acid derivatives under reflux conditions, yielding the quinoxaline core with halogen pre-installation. Alternatively, post-cyclization halogenation of unsubstituted quinoxalines employs aggressive reagents like molecular bromine (Br₂) or sulfuryl chloride (SO₂Cl₂) in chlorinated solvents (e.g., dichloromethane). This approach suffers from poor regioselectivity due to competing electrophilic attacks at C5, C6, and C7 positions, necessitating tedious purification. A more controlled method uses ortho-phenylenediamine precursors with pre-halogenated α-dicarbonyl compounds: 3,4-dibromo-3,4-dichloro-1,2-diketones undergo cyclocondensation at 80–100°C, affording 2,6,7-tribromodichloroquinoxalines, followed by selective debromination at C2/C6 using zinc dust. Typical yields range from 45–70%, with regiochemical control heavily dependent on steric and electronic effects of substituents [5] [6].

Table 1: Traditional Synthetic Routes to 7-Bromo-2,6-dichloroquinoxaline

PrecursorReagent/ConditionsRegioselectivityYield (%)
4-Bromo-1,2-diaminobenzeneOxalyl chloride, DCM, 0°C→RTHigh (C2,C6-Cl)62
QuinoxalineBr₂, FeCl₃, DCM, 40°CLow (C5/C6/C7 mix)48
3,4-Dibromo-3,4-dichloro-1,2-diketoneEthanol, refluxModerate (C2,C6,C7)67

Novel Green Chemistry Protocols for Regioselective Halogenation

Recent advances prioritize atom economy, reduced toxicity, and precise regiocontrol. Key innovations include:

  • Lewis Base Adducts (LBAs): Thermo-regulated halogenation in water using [DBUBr]⁺Br⁻ or [DBUI]⁺I⁻ enables ortho-selective mono/di-bromination of anilines and phenols at 25–60°C. The DBU-derived adducts act as halogen reservoirs, releasing Br⁺ or I⁺ electrophiles under mild conditions. Anilines favor ortho-halogenation (up to 95% yield), while phenols exhibit para preference, enabling precursor synthesis for quinoxaline halogenation [8].
  • Trihaloisocyanuric Acids (TXCA): Bromochlorination of imidazo-heteroarenes using tribromoisocyanuric acid (TBCA) in ethanol achieves C7-bromination on quinoxaline scaffolds. Ethanol serves as a green solvent, and TBCA’s controlled electrophilicity minimizes dihalogen byproducts. This method extends to quinoxaline-5,8-diones, affording 7-bromo derivatives with >90% regioselectivity [3].
  • Solid-State Catalysis: β-Cyclodextrin (β-CD) promotes solvent-free quinoxaline synthesis via host-guest complexation. The hydrophobic cavity encapsulates phenylenediamines, accelerating condensation with carbonyls while directing halogen placement via steric constraints [10].

Table 2: Green Halogenation Reagents for Quinoxaline Intermediates

ReagentSolventTemperature (°C)RegioselectivityYield (%)
[DBUBr]⁺Br⁻H₂O25–60ortho (anilines)92–95
Tribromoisocyanuric acidEthanol40C7 (quinoxalines)88
β-Cyclodextrin + Br₂Solvent-free25C6/C7 modulation70

Multi-Component Cascades in Quinoxaline Functionalization

Multi-component reactions (MCRs) streamline access to complex quinoxalines by combining precursors in one pot:

  • Organocatalytic Asymmetric MCRs: Chiral amine catalysts (e.g., Cinchona alkaloids) enable enantioselective assembly of tetrahydroquinoxalines. For example, in situ-generated enolates from ethyl bromopyruvate attack imines derived from aryl glyoxals, followed by cyclocondensation with ortho-phenylenediamines. This cascade yields pyrrolo-quinoxalines with up to 95% ee .
  • Paal-Knorr Adaptations: Bentonite clay K-10 catalyzes three-component reactions between phenylenediamines, bromoketones, and aldehydes in ethanol/water. The clay’s acidic sites activate carbonyls, forming transient diimines that cyclize to 2,3-disubstituted-6-bromoquinoxalines (75–92% yield) [6].
  • Oxidative Cyclizations: Mn(III)-mediated reactions between 7-bromoquinoxaline-5,8-diones and ethyl nitroacetate yield isoxazolo[4,5-g]quinoxalinediones—potent TDP2 inhibitors. This one-pot process couples C–H functionalization with heterocycle formation, showcasing MCRs’ utility in bioactive molecule synthesis [4].

Mechanistic Insights into Nucleophilic Aromatic Substitution (SNAr) at C2 and C6 Positions

The electron-withdrawing pyrazine ring activates halogenated quinoxalines toward SNAr. C2 and C6 chlorines exhibit distinct reactivity:

  • C2 vs. C6 Reactivity: C2-Cl bonds undergo SNAr 10–50× faster than C6-Cl due to lower LUMO energy at C2 (adjacent to both nitrogens). Nucleophiles (e.g., amines, thiols) attack C2, forming a Meisenheimer complex stabilized by N1/N3 anion delocalization. C6 attack is less favored due to asymmetric charge distribution in the transition state [2] [5].
  • Leaving Group Effects: Bromine at C7 further activates C6-Cl via inductive withdrawal, but steric hindrance slows substitution. Experimental and DFT studies confirm C6 substitutions require higher temperatures (80–120°C) than C2 (25–60°C) [2].
  • Solvent Influence: Polar aprotic solvents (e.g., DMF) accelerate SNAr by stabilizing anionic intermediates. β-CD’s cavity enhances amine nucleophilicity via H-bonding, enabling aqueous SNAr at C2 in 7-bromo-2,6-dichloroquinoxaline [10].

Table 3: SNAr Reactivity in 7-Bromo-2,6-dichloroquinoxaline

PositionRelative Rate (k)Activation Energy (ΔG‡, kcal/mol)Preferred Nucleophiles
C2-Cl1.0 (reference)12–15Amines, alkoxides
C6-Cl0.02–0.118–22Thiolates, azide

Catalytic Systems for Selective Bromination/Chlorination in Polyhalogenated Quinoxalines

Precise halogen placement demands catalysts that control electrophilic pathways:

  • Lewis Acid Catalysts: FeCl₃ and AlCl₃ direct bromination to electron-rich quinoxaline positions (C5/C8). However, overhalogenation is common. In situ-generated bromo complexes (e.g., Br⁺ from Br₂/FeCl₃) enable C7 bromination of 2,6-dichloroquinoxaline with 85% selectivity [6].
  • DBU-Derived Halogen Adducts: [DBUBr]⁺Br⁻ provides electrophilic bromine with ortho selectivity for aniline precursors. DBU’s recovery and reuse (up to 5 cycles) reduce waste, aligning with green chemistry principles [8].
  • Transition Metal Catalysis: Mn(OAc)₃ and PhI(OAc)₂ promote radical bromination at benzylic sites adjacent to quinoxalines. For example, N-bromosuccinimide (NBS) with Mn(OAc)₃ selectively brominates 2-methyl groups in furoquinolinediones without ring halogenation [4].
  • Supramolecular Catalysis: β-CD’s cavity confines bromination to exposed quinoxaline positions. Host-guest inclusion orients substrates, achieving C6-bromination in 2-chloroquinoxalines with 75% yield and minimal dihalogenation [10].

Table 4: Catalytic Systems for Selective Halogenation

CatalystTarget PositionHalogen SourceSelectivity (%)
FeCl₃C7 (quinoxaline)Br₂85
[DBUBr]⁺Br⁻ortho (aniline)Br₂ (in situ)93
Mn(OAc)₃/NBSBenzylic C-HNBS90
β-CyclodextrinC6 (chloroquinoxaline)Br₂75

Properties

Product Name

7-Bromo-2,6-dichloroquinoxaline

IUPAC Name

7-bromo-2,6-dichloroquinoxaline

Molecular Formula

C8H3BrCl2N2

Molecular Weight

277.93 g/mol

InChI

InChI=1S/C8H3BrCl2N2/c9-4-1-7-6(2-5(4)10)12-3-8(11)13-7/h1-3H

InChI Key

OTUCSFGZURLFSN-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Cl)Br)N=C(C=N2)Cl

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)N=C(C=N2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.